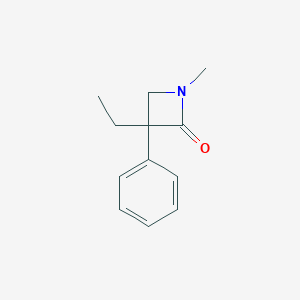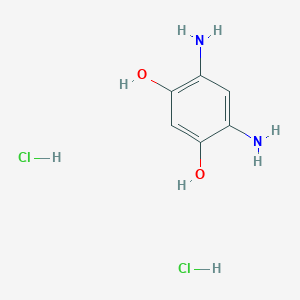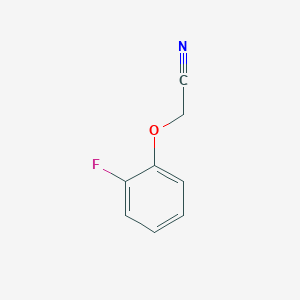
2-Fluorophenoxyacetonitrile
概要
説明
2-Fluorophenoxyacetonitrile is an organic compound with the molecular formula C8H6FNO and a molecular weight of 151.14 g/mol . It appears as a colorless to yellow liquid. This compound is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to an acetonitrile group. The presence of the fluorine atom imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorophenoxyacetonitrile typically involves the reaction of 2-fluorophenol with chloroacetonitrile in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion formed from 2-fluorophenol attacks the carbon atom of chloroacetonitrile, displacing the chloride ion. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and a base such as potassium carbonate or sodium hydride is used to deprotonate the phenol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Fluorophenoxyacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation: The phenoxy group can undergo oxidation reactions to form corresponding phenols or quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, and conditions involving organic solvents and bases.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Amides: Formed from nucleophilic substitution with amines.
Esters: Formed from nucleophilic substitution with alcohols.
Amines: Formed from the reduction of the nitrile group.
Phenols or Quinones: Formed from the oxidation of the phenoxy group.
科学的研究の応用
2-Fluorophenoxyacetonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including its interactions with enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity.
Medicine: Explored for its potential use in drug discovery and development. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and coatings.
作用機序
The mechanism of action of 2-Fluorophenoxyacetonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target molecules. Additionally, the nitrile group can participate in various chemical reactions, contributing to the compound’s overall activity.
類似化合物との比較
2-Fluorophenoxyacetonitrile can be compared with other similar compounds, such as:
2-Chlorophenoxyacetonitrile: Similar structure but with a chlorine atom instead of fluorine. The fluorine atom in this compound imparts different chemical properties, such as increased electronegativity and reactivity.
2-Bromophenoxyacetonitrile: Similar structure but with a bromine atom instead of fluorine. Bromine is larger and less electronegative than fluorine, resulting in different reactivity and interactions.
2-Iodophenoxyacetonitrile: Similar structure but with an iodine atom instead of fluorine. Iodine is even larger and less electronegative than bromine, leading to distinct chemical behavior.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts specific chemical properties such as high electronegativity, small atomic radius, and the ability to form strong hydrogen bonds. These properties make it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
2-(2-fluorophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYDDGNSGGDTDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568153 | |
| Record name | (2-Fluorophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22361-61-1 | |
| Record name | (2-Fluorophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
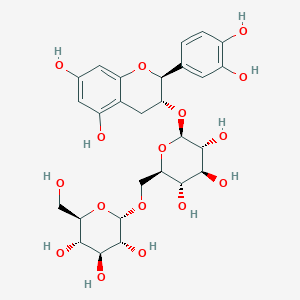
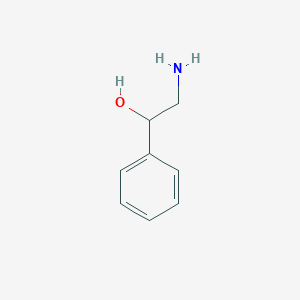
![2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide](/img/structure/B155151.png)
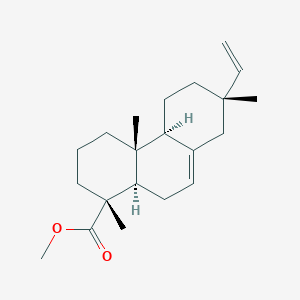
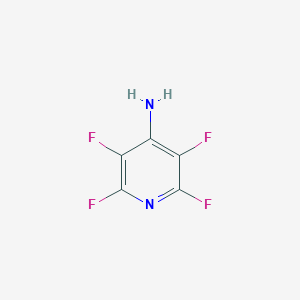
![Ethyl 2-(5-methylbenzo[D]oxazol-2-YL)acetate](/img/structure/B155155.png)
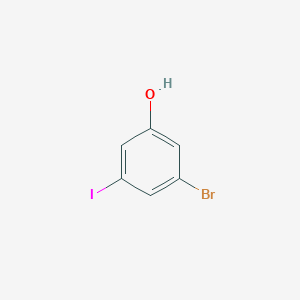
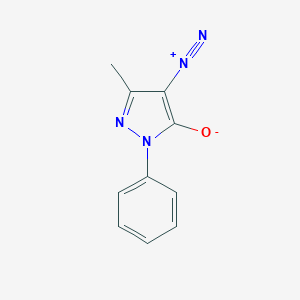
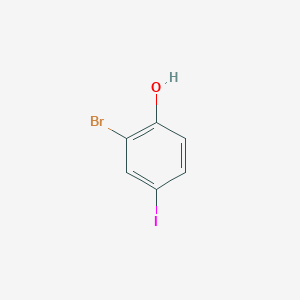
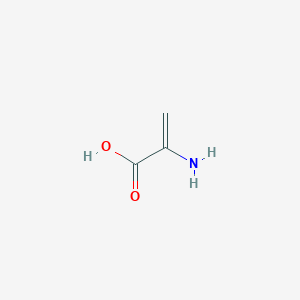
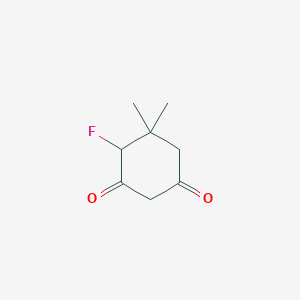
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B155169.png)
